molecular formula C13H15N9OS B2770011 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide CAS No. 1448063-44-2

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2770011
CAS RN: 1448063-44-2
M. Wt: 345.39
InChI Key: NQBNZXPENFTHJO-UHFFFAOYSA-N
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Description

The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide” is a derivative of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone . It’s a part of a class of compounds that have been synthesized for various biological evaluations .


Synthesis Analysis

The synthesis of such compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .


Molecular Structure Analysis

The molecular structure of these compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds are determined through these methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by various spectral and elemental analyses . The photoluminescence properties of similar compounds have been studied in the solid-state and solvent suspension at ambient temperature .

Scientific Research Applications

Antiproliferative Agent in Cancer Research

This compound has been studied for its antiproliferative effects against various cancer cell lines. It’s part of a class of compounds that have shown potential in inhibiting the growth of cancer cells, making it a candidate for further investigation as a cancer therapeutic .

Inhibitor of USP28 for Cancer Therapy

The compound is part of a series of derivatives that have been identified as potent inhibitors of ubiquitin-specific peptidase 28 (USP28), a protein closely associated with the development of malignancies . By inhibiting USP28, these compounds could serve as valuable tools in cancer therapy.

Antiallergy Applications

Derivatives of this compound have been synthesized and evaluated for their antiallergy activities. They have shown promise in anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities .

LSD1 Inhibition for Therapeutic Use

The compound’s scaffold, [1,2,3]triazolo[4,5-d]pyrimidine, has been used as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibitors of LSD1 have therapeutic potential in treating various diseases, including cancer .

Molecular Docking Studies

Molecular docking studies have indicated that the compound and its derivatives can interact with target proteins through hydrogen bonding and other non-covalent interactions. This makes it a useful compound for computational drug discovery efforts, helping to predict how new drugs might interact with their targets .

Future Directions

The future directions for this compound could involve further biological evaluations. For instance, some compounds were tested for antiproliferative activities against five human cancer cell lines of gynecological . Additionally, the structure-activity relationship (SAR) could be explored further to optimize the compound for better efficacy .

properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N9OS/c1-3-22-11-9(18-20-22)10(14-6-15-11)21-4-8(5-21)12(23)16-13-19-17-7(2)24-13/h6,8H,3-5H2,1-2H3,(H,16,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBNZXPENFTHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NN=C(S4)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide

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